Australine hydrochloride

Description

Properties

IUPAC Name |

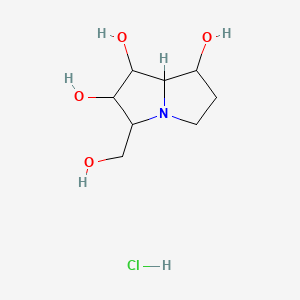

3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4.ClH/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6;/h4-8,10-13H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFORKADSOHYJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(C(C(C2C1O)O)O)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186766-07-4 | |

| Record name | Australine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Australine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Australine hydrochloride is a polyhydroxylated pyrrolizidine (B1209537) alkaloid originally isolated from the seeds of the Australian chestnut tree, Castanospermum australe.[1] As a member of the iminosugar family, it mimics the structure of monosaccharides and acts as a potent and specific inhibitor of a class of enzymes known as α-glucosidases. This inhibitory action disrupts a critical step in the processing of N-linked glycoproteins in the endoplasmic reticulum (ER), leading to a cascade of cellular events, most notably the induction of the Unfolded Protein Response (UPR). This technical guide provides a detailed exploration of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in the fields of glycobiology, cell biology, and drug development.

Core Mechanism of Action: Competitive Inhibition of α-Glucosidase I

The primary mechanism of action of this compound is the competitive inhibition of α-glucosidase I, an enzyme resident in the endoplasmic reticulum.[1] α-Glucosidase I is responsible for the initial step in the trimming of the N-linked oligosaccharide precursor, Glc₃Man₉GlcNAc₂, that is transferred en bloc to nascent polypeptides entering the ER. Specifically, it cleaves the terminal α-1,2-linked glucose residue.

By competitively binding to the active site of α-glucosidase I, this compound prevents the removal of this terminal glucose. This blockage halts the glycoprotein (B1211001) processing cascade, leading to the accumulation of glycoproteins with unprocessed Glc₃Man₇₋₉(GlcNAc)₂ oligosaccharides.[1] The inhibition of amyloglucosidase by Australine has been characterized as competitive in nature.[1]

Quantitative Inhibition Data

The inhibitory potency of this compound has been quantified against several glucosidases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Enzyme Target | IC50 Value (µM) |

| Amyloglucosidase | 5.8[1] |

| Glucosidase I | - (Inhibited)[1] |

| Glucosidase II | Slight activity[1] |

| β-Glucosidase | No inhibition[1] |

| α-Mannosidase | No inhibition[1] |

| β-Mannosidase | No inhibition[1] |

| α-Galactosidase | No inhibition[1] |

| β-Galactosidase | No inhibition[1] |

Downstream Cellular Consequences: Disruption of Glycoprotein Folding and Induction of the Unfolded Protein Response (UPR)

The inhibition of α-glucosidase I by this compound has profound effects on glycoprotein folding and cellular homeostasis. The removal of the terminal glucose residue is a critical prerequisite for the entry of glycoproteins into the calnexin (B1179193)/calreticulin cycle, a major quality control checkpoint in the ER. In this cycle, the monoglucosylated glycoprotein (Glc₁Man₉GlcNAc₂) is recognized and bound by the lectin chaperones calnexin and calreticulin, which assist in its proper folding.

By preventing the formation of the monoglucosylated intermediate, this compound effectively blocks the entry of glycoproteins into the calnexin/calreticulin cycle. This leads to the accumulation of misfolded or unfolded glycoproteins within the ER lumen, a condition known as ER stress.

To cope with ER stress, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by:

-

Attenuating global protein translation to reduce the influx of new proteins into the ER.

-

Upregulating the expression of ER-resident chaperones to enhance the protein folding capacity.

-

Promoting the degradation of misfolded proteins through a process called ER-associated degradation (ERAD).

If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic program, leading to programmed cell death.

Signaling Pathways of the Unfolded Protein Response

The UPR is mediated by three main ER-resident transmembrane sensor proteins:

-

IRE1α (Inositol-requiring enzyme 1α): Upon activation, IRE1α exhibits endoribonuclease activity, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, ERAD, and lipid biosynthesis.

-

PERK (PKR-like ER kinase): Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global attenuation of protein synthesis. However, it selectively promotes the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4), which in turn upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis.

-

ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases. The resulting cytosolic fragment is an active transcription factor that upregulates the expression of ER chaperones and components of the ERAD machinery.

The following diagram illustrates the mechanism by which this compound induces the UPR.

Caption: Mechanism of this compound-induced ER stress and UPR activation.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the mechanism of action of this compound.

In Vitro α-Glucosidase Inhibition Assay

This protocol is designed to determine the IC50 value of this compound against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound

-

Phosphate (B84403) buffer (100 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃, 200 mM)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of α-glucosidase (e.g., 1 U/mL) in phosphate buffer.

-

Prepare a stock solution of pNPG (e.g., 5 mM) in phosphate buffer.

-

Prepare a series of dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add 50 µL of each this compound dilution. For the control wells, add 50 µL of phosphate buffer.

-

Add 50 µL of the α-glucosidase solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 200 mM Na₂CO₃ to all wells.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Analysis of N-linked Glycan Processing in Cultured Cells

This protocol describes how to assess the effect of this compound on the processing of N-linked glycans of a model glycoprotein.

Materials:

-

Cultured cells expressing a glycoprotein of interest

-

Cell culture medium and supplements

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein A/G agarose (B213101) beads

-

Antibody against the glycoprotein of interest

-

Endoglycosidase H (Endo H)

-

SDS-PAGE gels and Western blotting reagents

-

Antibody for Western blot detection

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). A control group with no treatment should be included.

-

Lyse the cells and quantify the protein concentration.

-

Immunoprecipitate the glycoprotein of interest from the cell lysates using a specific antibody and protein A/G agarose beads.

-

Wash the immunoprecipitates and resuspend them in Endo H reaction buffer.

-

Divide each immunoprecipitate into two aliquots. Treat one aliquot with Endo H and leave the other untreated.

-

Incubate the samples according to the Endo H manufacturer's instructions.

-

Analyze the samples by SDS-PAGE and Western blotting, using an antibody against the glycoprotein of interest. The accumulation of Endo H-sensitive forms of the glycoprotein in this compound-treated cells indicates an inhibition of N-glycan processing in the ER.

Assessment of UPR Activation

This protocol outlines methods to measure the activation of the three branches of the UPR in response to this compound treatment.

a) Western Blotting for UPR Markers:

Materials:

-

Cultured cells

-

This compound

-

Cell lysis buffer

-

Primary antibodies against: p-PERK, PERK, p-IRE1α, IRE1α, ATF6 (full-length and cleaved forms), and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Treat cells with this compound as described above.

-

Prepare cell lysates and perform SDS-PAGE and Western blotting.

-

Probe the membranes with the primary antibodies listed above, followed by the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system. An increase in the ratio of phosphorylated to total PERK and IRE1α, and the appearance of the cleaved form of ATF6, indicate UPR activation.

b) RT-PCR for XBP1 Splicing:

Materials:

-

Cultured cells

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

PCR reagents

-

Primers flanking the XBP1 splice site

-

Agarose gel electrophoresis system

Procedure:

-

Treat cells with this compound.

-

Extract total RNA from the cells.

-

Perform reverse transcription to synthesize cDNA.

-

Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron.

-

Analyze the PCR products by agarose gel electrophoresis. The appearance of a smaller PCR product corresponding to the spliced form of XBP1 mRNA is indicative of IRE1α activation.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow to investigate the effects of this compound.

Caption: A typical experimental workflow for studying this compound's effects.

Conclusion

This compound serves as a valuable research tool for dissecting the intricate processes of glycoprotein folding and quality control in the endoplasmic reticulum. Its specific and potent inhibition of α-glucosidase I provides a precise method for inducing ER stress and activating the Unfolded Protein Response. The detailed mechanisms and experimental protocols outlined in this guide offer a comprehensive framework for researchers to utilize this compound in their investigations into cellular homeostasis, viral replication, and the development of novel therapeutic strategies targeting these pathways.

References

The Alkaloid Australine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Australine (B55042) is a naturally occurring polyhydroxylated pyrrolizidine (B1209537) alkaloid that has garnered significant interest within the scientific community due to its potent biological activities.[1][2] First isolated from the seeds of the Australian Moreton Bay Chestnut tree, Castanospermum australe, this compound is a notable glycosidase inhibitor with potential therapeutic applications, including antiviral and anti-HIV activities.[2][3][4][5][6] This technical guide provides an in-depth overview of the discovery, origin, biological activity, and experimental protocols related to australine. It is important to note the existence of a structurally distinct alkaloid also named australine, which was isolated from the fungus Ganoderma australe; this document will focus on the pyrrolizidine alkaloid from Castanospermum australe.[7][8]

Discovery and Origin

Australine was first reported in 1988 by Molyneux and colleagues.[3][6][9] It was isolated from the seeds of Castanospermum australe, a large leguminous tree native to the east coast of Australia.[1][6][10] This plant is also the source of the well-known indolizidine alkaloid, castanospermine, another potent glycosidase inhibitor.[6][10] The discovery of australine, a pyrrolizidine alkaloid with similar inhibitory properties, expanded the understanding of the chemical diversity within this plant species.[6]

Physicochemical Properties and Structure

Australine is a water-soluble, polyhydroxylated pyrrolizidine alkaloid.[3] Its chemical structure was elucidated using spectroscopic techniques and confirmed by X-ray crystallography.[6][11]

Table 1: Physicochemical Properties of Australine

| Property | Value | Reference |

| Chemical Formula | C₈H₁₅NO₄ | [3] |

| Molar Mass | 189.21 g/mol | |

| IUPAC Name | (1R,2R,3R,7S,7aR)-hexahydro-3-(hydroxymethyl)-1H-pyrrolizine-1,2,7-triol | [3] |

| CAS Number | 115399-63-8 | |

| Synonyms | 7a-epi-Alexine, (+)-Australine | [3] |

Biological Activity

The primary biological activity of australine is its potent and selective inhibition of various glycosidase enzymes.[3][11] This inhibition of key enzymes in carbohydrate metabolism and glycoprotein (B1211001) processing is the basis for its observed antiviral and other biological effects.[3][4][11]

Enzyme Inhibition

Australine has been shown to be a competitive inhibitor of several α-glucosidases.[11] Its inhibitory activity is selective, with little to no effect on β-glucosidases, mannosidases, or galactosidases at similar concentrations.[3][11]

Table 2: Inhibitory Activity of Australine against various Glycosidases

| Enzyme | IC₅₀ (µM) | Source Organism of Enzyme | Reference |

| Glucoamylase | 5.8 | Aspergillus niger | [3] |

| Glucosidase I | 20 | Not specified | [3] |

| Sucrase | 28 | Not specified | [3] |

| Maltase | 35 | Not specified | [3] |

| α-Glucosidase | 28 | Aspergillus niger | [3] |

| Isomaltase | 97 | Not specified | [3] |

| Trehalase | 160 | Not specified | [3] |

Antiviral Activity

The inhibition of glucosidase I by australine disrupts the processing of viral glycoproteins, which is a crucial step in the lifecycle of many enveloped viruses, including the human immunodeficiency virus (HIV).[3][4][11] This disruption can lead to the formation of non-infectious viral particles. Australine has been shown to inhibit the replication of HIV and other retroviruses in cell culture.[4][5][6]

Experimental Protocols

Isolation of Australine from Castanospermum australe Seeds

The following is a generalized protocol based on the original isolation method.

Methodology:

-

Extraction: Dried and milled seeds of Castanospermum australe are exhaustively extracted with 80% aqueous ethanol at room temperature.

-

Concentration: The ethanolic extract is concentrated under reduced pressure to yield a crude syrup.

-

Purification:

-

The crude extract is dissolved in water and applied to a cation-exchange chromatography column (e.g., Dowex 50W-X8, H+ form).

-

The column is washed with water to remove neutral and anionic compounds.

-

The alkaloids are then eluted with a gradient of aqueous ammonia.

-

Fractions containing australine are identified by thin-layer chromatography (TLC) and pooled.

-

Australine is crystallized from a suitable solvent system (e.g., ethanol-water).

-

Biosynthesis

The biosynthesis of the pyrrolizidine alkaloid core, the necine base, is believed to proceed from the precursor L-ornithine. While the specific enzymatic steps for australine biosynthesis have not been fully elucidated, a general pathway for necine base formation has been proposed.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for australine's antiviral activity is through the inhibition of the N-linked glycoprotein processing pathway.

By inhibiting glucosidase I, australine leads to the accumulation of glycoproteins with unprocessed high-mannose oligosaccharide chains.[3][11] This misfolding prevents the proper assembly of viral particles and can render them non-infectious.

Conclusion

Australine, a polyhydroxylated pyrrolizidine alkaloid from the Australian native plant Castanospermum australe, represents a significant natural product with well-defined biological activity. Its potent and selective inhibition of glycosidases makes it a valuable tool for studying glycoprotein processing and a promising lead compound for the development of novel antiviral therapeutics. Further research into its biosynthesis, structure-activity relationships, and in vivo efficacy is warranted to fully explore its therapeutic potential.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi-res.com [mdpi-res.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Meroterpenoids and alkaloids from Ganoderma australe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. utm.mx [utm.mx]

- 11. Australine, a pyrrolizidine alkaloid that inhibits amyloglucosidase and glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]

Australine Hydrochloride: A Technical Guide to its Function as a Glycosidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Australine (B55042) hydrochloride is a naturally occurring polyhydroxylated pyrrolizidine (B1209537) alkaloid first isolated from the seeds of the Australian tree Castanospermum australe[1][2]. Its structural similarity to monosaccharides allows it to act as a potent and specific inhibitor of certain glycosidase enzymes. This technical guide provides an in-depth overview of australine hydrochloride's mechanism of action, its inhibitory specificity, biological effects, and the experimental protocols used to characterize its activity. The information is intended for researchers in glycoscience, cell biology, and drug development who are utilizing or considering australine as a tool for their studies.

Introduction

Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates, glycoproteins, and glycolipids. They play crucial roles in a myriad of biological processes, including digestion, lysosomal degradation, and post-translational modification of proteins. The N-linked glycosylation pathway, occurring in the endoplasmic reticulum (ER) and Golgi apparatus, is a key process for the proper folding, trafficking, and function of many secreted and membrane-bound proteins[3]. This pathway involves a series of enzymatic steps, including the trimming of glucose and mannose residues by specific glycosidases[3].

Inhibitors of these glycosidases are invaluable tools for elucidating the functions of specific enzymes and the roles of oligosaccharide structures in cellular processes. Australine is one such inhibitor, distinguished by its high specificity for α-glucosidases, particularly glucosidase I[1][2]. This specificity allows for the targeted disruption of the glycoprotein (B1211001) processing pathway, making it a valuable compound for studying protein folding, quality control, and viral replication.

Mechanism of Action

This compound functions as a competitive inhibitor of specific α-glucosidases[1]. Its pyrrolizidine ring structure, adorned with multiple hydroxyl groups, mimics the stereochemistry of the natural monosaccharide substrates of these enzymes. This structural analogy allows australine to bind to the enzyme's active site, thereby preventing the binding and subsequent hydrolysis of the natural substrate. The inhibition of amyloglucosidase by australine has been specifically characterized as competitive in nature[1].

dot

Inhibitory Activity and Specificity

Australine exhibits a distinct inhibitory profile, primarily targeting α-glucosidases while showing little to no activity against other glycosidases. This specificity is a key advantage over other inhibitors like castanospermine, which inhibits both glucosidase I and II[2].

Quantitative Inhibitory Data

The inhibitory potency of australine is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

| Enzyme Target | Source | IC50 (µM) | Notes | Reference |

| Amyloglucosidase | Aspergillus niger | 5.8 | A potent, competitive inhibitor. | [1] |

| Glucosidase I | Pig liver | - | Effective inhibitor of glycoprotein processing. | [1] |

| Glucosidase II | Pig liver | - | Only slight activity observed. | [1] |

| β-Glucosidase | - | > 1000 | No significant inhibition. | [1] |

| α-Mannosidase | - | > 1000 | No significant inhibition. | [1] |

| β-Mannosidase | - | > 1000 | No significant inhibition. | [1] |

| α-Galactosidase | - | > 1000 | No significant inhibition. | [1] |

| β-Galactosidase | - | > 1000 | No significant inhibition. | [1] |

Note: Specific IC50 values for glucosidase I and II from the primary literature were not available in the search results but are qualitatively described as potent and slight, respectively.

Biological Effects on Glycoprotein Processing

The primary biological consequence of australine's inhibitory activity is the disruption of N-linked glycoprotein processing in the endoplasmic reticulum. Glucosidase I is responsible for cleaving the terminal α-1,2-linked glucose residue from the Glc₃Man₉(GlcNAc)₂ oligosaccharide precursor that is transferred to nascent polypeptide chains.

By inhibiting glucosidase I, australine treatment of cells leads to the accumulation of glycoproteins carrying the unprocessed Glc₃Man₉₋₇(GlcNAc)₂ oligosaccharide structure[1][2]. This prevents the subsequent actions of glucosidase II and ER mannosidases, effectively trapping glycoproteins in an early state of the folding and quality control cycle. This makes australine a powerful tool for studying the calnexin/calreticulin cycle and ER-associated degradation (ERAD) pathways.

dot```dot digraph "Glycoprotein_Processing_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Nascent Glycoprotein\n+ Glc₃Man₉(GlcNAc)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; GlucosidaseI [label="Glucosidase I", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Glc₂Man₉(GlcNAc)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; GlucosidaseII [label="Glucosidase II", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="Glc₁Man₉(GlcNAc)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; CalnexinCycle [label="Calnexin/\nCalreticulin Cycle\n(Folding & QC)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Mannosidase [label="ER Mannosidase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final [label="Man₈(GlcNAc)₂\n(Exit to Golgi)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Australine Inhibitor Node Australine [label="Australine HCl", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> GlucosidaseI [label="- Glc"]; GlucosidaseI -> Intermediate1; Intermediate1 -> GlucosidaseII [label="- Glc"]; GlucosidaseII -> Intermediate2; Intermediate2 -> CalnexinCycle; CalnexinCycle -> GlucosidaseII [label="Reglucosylation\n(if misfolded)"]; CalnexinCycle -> Mannosidase [label="Correctly\nfolded"]; Mannosidase -> Final [label="- Man"];

// Inhibition Edge Australine -> GlucosidaseI [edge_style=dashed, color="#EA4335", arrowhead=tee, label="INHIBITS"]; }

Cell-Based Assay for Glycoprotein Processing Inhibition

This protocol outlines a general method to observe the effect of australine on glycoprotein processing in cultured cells.

Materials:

-

Cell line of interest (e.g., MDCK, HeLa)

-

Complete cell culture medium

-

This compound

-

Radioactive labeling medium (e.g., methionine/cysteine-free DMEM)

-

[³⁵S]methionine/cysteine mix

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibody specific to a glycoprotein of interest

-

Protein A/G-agarose beads

-

SDS-PAGE gels and electrophoresis equipment

-

Autoradiography or phosphorimaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and grow to a suitable confluency (e.g., 80-90%).

-

Pre-incubate the cells with varying concentrations of this compound in complete medium for 1-2 hours.

-

-

Metabolic Labeling:

-

Wash the cells with PBS and replace the medium with methionine/cysteine-free medium containing the same concentrations of australine.

-

Starve the cells for 30-60 minutes.

-

Add [³⁵S]methionine/cysteine mix to the medium and incubate for a defined pulse period (e.g., 15-30 minutes) to label newly synthesized proteins.

-

(Optional) For a pulse-chase experiment, replace the labeling medium with complete medium (containing australine) and incubate for various chase periods.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

-

Immunoprecipitation:

-

Incubate the cleared lysates with the primary antibody against the glycoprotein of interest overnight at 4°C.

-

Add Protein A/G-agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Analysis:

-

Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to X-ray film or a phosphorimager screen.

-

-

Interpretation:

-

In untreated cells, the glycoprotein will migrate at its mature, processed size.

-

In australine-treated cells, the inhibition of glucose trimming results in a slightly larger, unprocessed glycoprotein, which will be visible as a band with slower mobility on the gel. The accumulation of this higher molecular weight species indicates inhibition of glycoprotein processing.[1]

-

Conclusion

This compound is a highly specific and potent competitive inhibitor of α-glucosidases, particularly glucosidase I. Its ability to selectively disrupt the initial step of N-linked glycoprotein processing makes it an indispensable tool for researchers studying protein folding, ER quality control, and the role of glycosylation in viral replication and disease. The detailed protocols and data presented in this guide provide a framework for the effective application of australine in a laboratory setting, facilitating further discoveries in the complex field of glycoscience.

References

An In-depth Technical Guide to the Biochemical and Physical Properties of Australine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Australine hydrochloride is a pivotal biochemical tool for researchers investigating glycoprotein (B1211001) processing and the function of glycosidases. As a potent inhibitor of α-glucosidases, particularly glucosidase I, it plays a crucial role in studies related to viral infections, cancer, and other diseases where glycoprotein modifications are significant. This document provides a comprehensive overview of the known biochemical and physical properties of this compound, detailed experimental protocols for its characterization, and visualizations of its mechanism of action.

Introduction

Australine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid originally isolated from the seeds of the Australian tree Castanospermum australe, is a potent inhibitor of various glycosidases.[1][2][3] The hydrochloride salt of Australine is a stable, water-soluble form commonly used in research settings. Its primary mode of action is the competitive inhibition of α-glucosidases, which are critical enzymes in the N-linked glycoprotein processing pathway within the endoplasmic reticulum.[1] This inhibition leads to the accumulation of improperly folded glycoproteins, inducing cellular stress and providing a valuable mechanism for studying these pathways.[1]

Physical and Chemical Properties

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 186766-07-4 | [1][4][5][6] |

| Molecular Formula | C₈H₁₅NO₄·HCl | [1][4] |

| Molecular Weight | 225.67 g/mol | [1][4][6] |

| Appearance | Crystalline solid | [6] |

| Solubility | Water: 20 mg/mL | [6] |

| Purity | ≥95% (commercially available) | [4] |

| Storage | Store at < -15°C | [1] |

| SMILES | C1CN2C(C(C(C2C1O)O)O)CO.Cl | [1] |

Biochemical Properties

The primary biochemical function of Australine is the inhibition of glycosidase enzymes. It is a competitive inhibitor, meaning it binds to the active site of the enzyme, preventing the substrate from binding.[1][3] Its inhibitory activity is specific to certain types of glycosidases, making it a valuable tool for dissecting the roles of these enzymes in cellular processes.

Enzyme Inhibition Profile

Australine exhibits potent inhibition against α-glucosidases, with a particularly strong effect on glucosidase I. Its activity against other glycosidases is significantly lower, demonstrating its specificity.

Table 2: Glycosidase Inhibition Profile of Australine

| Enzyme | Substrate/Type | IC₅₀ (µM) | Inhibition Type | Source(s) |

| Amyloglucosidase | α-glucosidase | 5.8 | Competitive | [1] |

| Glucosidase I | Glycoprotein processing enzyme | Potent inhibitor | - | [1] |

| Glucosidase II | Glycoprotein processing enzyme | Slight activity | - | [1] |

| β-Glucosidase | No inhibition | - | [1] | |

| α-Mannosidase | No inhibition | - | [1] | |

| β-Mannosidase | No inhibition | - | [1] | |

| α-Galactosidase | No inhibition | - | [1] | |

| β-Galactosidase | No inhibition | - | [1] | |

| A. niger α-glucosidase | Enhanced inhibition with C-7 fluorination | - | [7] |

Mechanism of Action: Inhibition of N-Linked Glycoprotein Processing

N-linked glycoprotein synthesis is a fundamental process in eukaryotic cells, crucial for the proper folding, stability, and function of many proteins. This process begins in the endoplasmic reticulum (ER) where a precursor oligosaccharide is attached to nascent polypeptide chains. This compound exerts its effect by inhibiting the initial trimming steps of this oligosaccharide, which are catalyzed by glucosidases I and II. This disruption leads to the accumulation of misfolded glycoproteins and can trigger the Unfolded Protein Response (UPR) or ER stress.

Caption: Inhibition of N-Linked Glycoprotein Processing by Australine HCl.

Induction of Endoplasmic Reticulum (ER) Stress

The inhibition of glucosidase I by this compound prevents the trimming of glucose residues from newly synthesized glycoproteins. This accumulation of improperly processed glycoproteins leads to their recognition by ER chaperones as misfolded, triggering the Unfolded Protein Response (UPR), also known as ER stress. This response aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe.

Caption: Australine HCl-induced ER Stress Pathway.

Experimental Protocols

The following protocols provide standardized methods for the characterization of this compound.

Determination of Melting Point

This protocol outlines the capillary method for determining the melting point range of a solid crystalline compound.

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

-

-

Procedure:

-

Ensure the this compound sample is completely dry.

-

If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle.

-

Load the capillary tube by tapping the open end into the powder until a small amount of sample enters the tube.

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a moderate rate to approximately 20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure accurate measurement.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

Repeat the measurement with fresh samples until consistent results are obtained.

-

-

Note: As of the last update, a specific melting point for this compound is not consistently reported in publicly available literature.

Determination of Specific Optical Rotation

This protocol describes the measurement of the specific rotation of an optically active compound in solution using a polarimeter.

-

Apparatus:

-

Polarimeter

-

Polarimeter cell (1 dm path length)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Solvent (e.g., deionized water)

-

-

Procedure:

-

Accurately weigh a sample of this compound (e.g., 100 mg) and transfer it to a volumetric flask.

-

Dissolve the sample in the specified solvent (e.g., water) and dilute to the mark to achieve a precise concentration (c, in g/100 mL).

-

Turn on the polarimeter and allow the light source (typically a sodium lamp, 589 nm) to warm up.

-

Calibrate the instrument by measuring the rotation of a blank (the solvent alone) in the polarimeter cell. This value should be zeroed or subtracted from the sample reading.

-

Rinse the polarimeter cell with the sample solution and then fill it, ensuring no air bubbles are in the light path.

-

Place the filled cell in the polarimeter and measure the observed rotation (α) at a constant temperature (T, typically 20°C or 25°C).

-

Calculate the specific rotation [α] using the formula: [α]TD = (100 * α) / (l * c) Where:

-

[α]TD is the specific rotation at temperature T using the sodium D-line.

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration in g/100 mL.

-

-

In Vitro α-Glucosidase Inhibition Assay

This protocol details a colorimetric assay to determine the inhibitory activity of this compound against α-glucosidase.

-

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

This compound (test inhibitor)

-

Acarbose (positive control)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction

-

96-well microplate

-

Microplate reader

-

Incubator (37°C)

-

-

Workflow:

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

-

Procedure:

-

Prepare a series of dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add 50 µL of each inhibitor dilution to the respective wells. Include wells for a positive control (acarbose) and a negative control (buffer only).

-

Add 100 µL of α-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer) to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of pNPG solution (e.g., 5 mM in phosphate buffer) to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

-

Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] * 100 Where Acontrol is the absorbance of the negative control and Asample is the absorbance of the test sample.

-

Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR would be used for the characterization of this compound.

-

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

-

-

Procedure:

-

Dissolve a small amount of this compound (typically 5-10 mg) in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

-

Acquire the ¹H NMR spectrum. This will provide information on the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.

-

Acquire the ¹³C NMR spectrum. This will show the number of non-equivalent carbons and their chemical environments.

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to the specific protons and carbons in the this compound structure.

-

X-Ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

-

Procedure:

-

Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may involve techniques like slow evaporation of a solvent, or vapor diffusion.

-

Mount a suitable crystal on the goniometer head of a single-crystal X-ray diffractometer.

-

Collect the diffraction data by exposing the crystal to a monochromatic X-ray beam and rotating the crystal to measure the intensities of the diffracted beams at different orientations.

-

Process the diffraction data to determine the unit cell dimensions, space group, and integrated intensities of the reflections.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.

-

-

Note: The original paper on Australine mentions characterization by X-ray diffraction analysis, but the specific crystallographic data for the hydrochloride salt is not available in the public domain databases searched.[1]

Conclusion

This compound is an indispensable tool for cell biologists and biochemists studying the N-linked glycoprotein processing pathway. Its specific and potent inhibition of glucosidase I allows for the controlled induction of ER stress and the study of its downstream consequences. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound, facilitating its effective application in the laboratory and contributing to a deeper understanding of fundamental cellular processes and their roles in disease. Further research to publicly document a specific melting point, optical rotation, and detailed NMR and crystallography data for the hydrochloride salt would be beneficial to the scientific community.

References

The chemical structure of Australine hydrochloride and its synthesis.

An In-depth Technical Guide to the Chemical Structure and Synthesis of Australine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, a significant pyrrolizidine (B1209537) alkaloid. The information is curated for professionals in chemical and pharmaceutical research, offering detailed data and experimental protocols to support further investigation and application of this compound.

Chemical Structure of this compound

Australine is a polyhydroxylated pyrrolizidine alkaloid originally isolated from Castanospermum australe.[1] Its hydrochloride salt is a synthetic derivative commonly used in research.[2] The chemical structure is characterized by a pyrrolizidine core with multiple hydroxyl groups, which contributes to its biological activity as a glycosidase inhibitor.[1]

Below is a summary of the key chemical identifiers and properties for this compound.

| Property | Value | Reference |

| IUPAC Name | (1R,2R,3R,7S,8R)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol hydrochloride | [3][4] |

| Synonyms | 7a-epi-Alexine, (+)-Australine hydrochloride | [1][5] |

| CAS Number | 186766-07-4 | [1][2][5] |

| Molecular Formula | C₈H₁₅NO₄·HCl | [2][5] |

| Molecular Weight | 225.67 g/mol | [2][5] |

| SMILES Notation | C1CN2C(C(C(C2C1O)O)O)CO.Cl | [2] |

| InChI Key | VGFORKADSOHYJT-XFAJBIDRSA-N | [1] |

| Physical Appearance | Solid | |

| Solubility | Water: 20 mg/ml | [1] |

| Storage | Store at < -15°C | [2] |

Synthesis of Australine

The total synthesis of Australine has been approached through various strategies, reflecting its complex stereochemistry. One notable approach involves the reductive double-cyclization of an azido (B1232118) epoxy tosylate derived from L-xylose. Another strategy employs a tandem ring-closing metathesis and transannular cyclization.

Synthetic Approach: Reductive Double-Cyclization

A successful total synthesis of (+)-Australine was achieved through a multi-step process starting from L-xylose.[6] This approach involves the transformation of the starting sugar into a key intermediate, an azido epoxy tosylate, which then undergoes a reductive double-cyclization to form the pyrrolizidine core.[6] The final debenzylation step yields the target molecule.[6]

The following DOT script visualizes the logical workflow of this synthetic pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and adaptation of synthetic methods. The following sections outline key experimental procedures adapted from published literature.

Synthesis of Azido Epoxy Tosylate from L-Xylose: The transformation of L-xylose into the azido epoxy tosylate is accomplished through a series of standard functional group manipulations, including two Wittig reactions and an epoxidation.[6] Specific reagents and conditions are optimized to control stereochemistry and achieve high yields.

Reductive Double-Cyclization: The azido epoxy tosylate is subjected to reductive cyclization conditions. This key step forms the bicyclic pyrrolizidine skeleton. The reaction typically employs a reducing agent that facilitates the tandem cyclization process, leading to a mixture of diastereomeric pyrrolizidines.[6]

Debenzylation to Afford (+)-Australine: The protecting groups, in this case, benzyl (B1604629) groups, are removed from the cyclized product to yield the final polyhydroxylated alkaloid. This is often achieved through hydrogenolysis.[6] The resulting (+)-Australine can then be converted to its hydrochloride salt if desired.

Biological Activity and Applications

Australine is a known inhibitor of various glycosidases.[1] It shows inhibitory activity against glucoamylase (IC₅₀ = 5.8 µM), glucosidase I (IC₅₀ = 20 µM), sucrase (IC₅₀ = 28 µM), maltase (IC₅₀ = 35 µM), and A. niger α-glucosidase (IC₅₀ = 28 µM).[1] It is selective over glucosidase II, α- and β-mannosidase, and α- and β-galactosidase.[1] This inhibitory profile makes this compound a valuable tool in biochemical research for studying carbohydrate-processing enzymes and their roles in various diseases, including cancer and viral infections.[1][2] Specifically, it can inhibit the glycoprotein (B1211001) processing of viral glycoproteins in influenza virus-infected cells.[1]

The following diagram illustrates the inhibitory action of Australine on glycoprotein processing.

Conclusion

This guide has provided a detailed overview of the chemical structure and synthesis of this compound. The tabulated chemical data, outlined synthetic strategies, and illustrative diagrams offer a solid foundation for researchers and professionals in the field of drug development and biochemical research. The potent and selective glycosidase inhibitory activity of Australine continues to make it a molecule of significant interest for further investigation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | 186766-07-4 | XA181121 [biosynth.com]

- 3. PubChemLite - Australine (C8H15NO4) [pubchemlite.lcsb.uni.lu]

- 4. Australine | C8H15NO4 | CID 442628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Total syntheses of (+)-australine and (-)-7-epialexine - PubMed [pubmed.ncbi.nlm.nih.gov]

Australine Hydrochloride: A Technical Guide to its Impact on Glycoprotein Processing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Australine (B55042), a polyhydroxylated pyrrolizidine (B1209537) alkaloid originally isolated from the seeds of the Australian tree Castanospermum australe, has emerged as a significant tool in glycobiology and virology.[1] Its hydrochloride salt is a water-soluble form that facilitates its use in experimental settings. This technical guide provides an in-depth overview of australine hydrochloride's mechanism of action, its specific effects on the N-linked glycoprotein (B1211001) processing pathway, and detailed experimental protocols for its study.

Mechanism of Action: Inhibition of α-Glucosidases

This compound's primary mechanism of action is the competitive inhibition of specific α-glucosidases, key enzymes in the N-linked glycoprotein processing pathway.[1] This pathway is a series of post-translational modifications occurring in the endoplasmic reticulum (ER) and Golgi apparatus, crucial for the proper folding, trafficking, and function of many proteins.

The initial step in the processing of newly synthesized N-linked glycoproteins is the removal of three terminal glucose residues from the Glc₃Man₉(GlcNAc)₂ oligosaccharide precursor. This trimming is catalyzed by two ER-resident enzymes: glucosidase I and glucosidase II. This compound demonstrates potent inhibitory activity against glucosidase I, the enzyme responsible for removing the terminal α-1,2-linked glucose residue.[1] Its effect on glucosidase II, which removes the subsequent two α-1,3-linked glucose residues, is significantly less pronounced.[1]

This selective inhibition of glucosidase I leads to the accumulation of glycoproteins with unprocessed, fully glucosylated Glc₃Man₇₋₉(GlcNAc)₂ oligosaccharides.[1] The presence of these glucose residues prevents the glycoprotein from interacting with ER chaperones like calnexin (B1179193) and calreticulin, which are essential for proper protein folding and quality control. This disruption can lead to misfolded proteins, ER stress, and in some contexts, altered biological activity of the affected glycoproteins.

Beyond its effect on glycoprotein processing, australine has also been shown to inhibit other α-glucosidases, such as amyloglucosidase, sucrase, and maltase.[2]

Quantitative Data on Enzyme Inhibition

The inhibitory potency of australine is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the reported IC50 values for australine against various glycosidases.

| Enzyme | IC50 (µM) | Notes | Reference |

| Amyloglucosidase | 5.8 | Competitive inhibition | [1] |

| Glucosidase I | 20 | Key enzyme in glycoprotein processing | [2] |

| Sucrase | 28 | [2] | |

| Maltase | 35 | [2] | |

| Aspergillus niger α-glucosidase | 28 | [2] | |

| Isomaltase | 97 | [2] | |

| Trehalase | 160 | [2] | |

| Glucosidase II | >500 | Slight activity | [2] |

| β-Glucosidase | >66 (5% inhibition) | Selective inhibitor | [2] |

| α-Mannosidase | >500 | No significant inhibition | [2] |

| β-Mannosidase | >500 | No significant inhibition | [2] |

| α-Galactosidase | >500 | No significant inhibition | [2] |

| β-Galactosidase | >500 | No significant inhibition | [2] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the N-linked glycoprotein processing pathway and the point of inhibition by this compound, as well as a logical workflow for investigating its effects.

Caption: N-linked glycoprotein processing pathway and the inhibitory action of this compound on Glucosidase I.

Caption: Experimental workflow for investigating the effects of this compound.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from methods used to screen for α-glucosidase inhibitors.

a. Materials:

-

α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

This compound (test inhibitor)

-

Acarbose or 1-deoxynojirimycin (B1663644) (positive control)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 6.8)

-

Sodium carbonate (Na₂CO₃, 0.1 M) for stopping the reaction

-

96-well microplate

-

Microplate reader

b. Procedure:

-

Prepare a stock solution of this compound in potassium phosphate buffer. Create a series of dilutions to determine the IC50 value.

-

In a 96-well plate, add 50 µL of potassium phosphate buffer to all wells.

-

Add 10 µL of your this compound dilutions to the sample wells. Add 10 µL of the positive control to its designated wells, and 10 µL of buffer to the control (no inhibitor) wells.

-

Add 20 µL of the α-glucosidase solution (e.g., 0.5 U/mL in buffer) to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG solution (e.g., 5 mM in buffer) to all wells.

-

Incubate the plate at 37°C for 20-30 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ to all wells.

-

Measure the absorbance at 405 nm using a microplate reader. The yellow color of the p-nitrophenol product is proportional to the enzyme activity.

c. Data Analysis: Calculate the percentage of inhibition using the following formula:

% Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100

Plot the % inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.

Analysis of N-linked Glycans from Cultured Cells

This protocol outlines the general steps for analyzing the effect of this compound on the N-glycan profile of a specific glycoprotein or the total cellular glycome.

a. Cell Culture and Treatment:

-

Culture your cells of interest to the desired confluency.

-

Treat the cells with a predetermined concentration of this compound (e.g., based on preliminary toxicity and efficacy assays) for a specified period (e.g., 24-72 hours). Include an untreated control group.

-

Harvest the cells and either isolate the glycoprotein of interest via immunoprecipitation or prepare a total cell lysate.

b. N-Glycan Release:

-

Denature the protein sample by heating in the presence of a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide).

-

Release the N-linked glycans by incubating the denatured protein with the enzyme Peptide-N-Glycosidase F (PNGase F). PNGase F cleaves the bond between the innermost GlcNAc and the asparagine residue.

-

Separate the released glycans from the protein/peptide backbone using a C18 Sep-Pak cartridge or similar solid-phase extraction method.

c. Glycan Analysis by HPLC:

-

Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide, 2-AB) through reductive amination.

-

Remove excess fluorescent label using a cleanup column (e.g., HILIC SPE).

-

Analyze the labeled glycans by Hydrophilic Interaction Liquid Chromatography (HILIC)-HPLC with fluorescence detection.

-

Compare the chromatograms of the australine-treated and control samples. The accumulation of early, glucosylated high-mannose structures will result in a shift in the retention times of the corresponding glycan peaks.

d. Glycan Analysis by Mass Spectrometry (MS):

-

The released and purified N-glycans can be directly analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or after permethylation for more detailed structural analysis.

-

Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to separate and identify the different glycan structures.

-

The mass spectra will reveal the composition of the glycans. In australine-treated samples, an increase in masses corresponding to Glc₃Man₇₋₉(GlcNAc)₂ structures is expected.

Conclusion

This compound is a valuable research tool for dissecting the intricate N-linked glycoprotein processing pathway. Its specific inhibition of glucosidase I provides a means to study the consequences of accumulating unprocessed, glucosylated N-glycans on protein folding, trafficking, and function. The experimental protocols provided in this guide offer a framework for researchers to investigate the effects of this compound in their specific systems of interest, contributing to a deeper understanding of glycobiology and its role in health and disease.

References

The Specific Enzymatic Inhibition Profile of Australine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Australine (B55042) is a polyhydroxylated pyrrolizidine (B1209537) alkaloid originally isolated from the seeds of the Australian chestnut tree, Castanospermum australe. Structurally, it is defined as (1R,2R,3R,7S,7aR)-3-(hydroxymethyl)-1,2,7-trihydroxypyrrolizidine. As a member of the iminosugar family, which includes other well-known glycosidase inhibitors like castanospermine (B190763) and swainsonine, australine has been investigated for its potential to interfere with specific enzymatic pathways, particularly those involved in carbohydrate processing. This technical guide provides an in-depth overview of the specific enzymatic inhibition profile of australine, detailing its known targets, inhibitory kinetics, and the methodologies used for its characterization. This information is of particular relevance to researchers in the fields of glycobiology, antiviral research, and cancer biology.

Enzymatic Inhibition Profile of Australine

Australine exhibits a specific and potent inhibitory activity against a select group of glycosidases. Its inhibitory profile is characterized by a preference for certain α-glucosidases, while showing little to no activity against other glycosidase types.

Quantitative Inhibition Data

The known quantitative data for the enzymatic inhibition by australine is summarized in the table below.

| Enzyme Target | Enzyme Commission (EC) Number | Source | Substrate (in vitro) | Inhibition Type | IC50 | Ki | Notes |

| Amyloglucosidase (exo-1,4-α-glucosidase) | EC 3.2.1.3 | Aspergillus niger | Starch | Competitive | 5.8 µM | Not Reported | Australine is a potent inhibitor of this α-glucosidase. |

| Glucosidase I | EC 3.2.1.106 | Mammalian (cellular assays) | Glc3Man9(GlcNAc)2 | Not explicitly determined, but implied competitive | Not Reported | Not Reported | Preferentially inhibited over Glucosidase II. Inhibition leads to the accumulation of Glc3Man7-9(GlcNAc)2 oligosaccharides. |

| Glucosidase II | EC 3.2.1.84 | Mammalian (cellular assays) | Glc1-2Man9(GlcNAc)2 | Not Reported | Not Reported | Not Reported | Only slight inhibitory activity observed. |

| β-Glucosidase | EC 3.2.1.21 | Not Specified | Not Specified | Not Inhibited | - | - | Australine shows no significant inhibition. |

| α-Mannosidase | EC 3.2.1.24 | Not Specified | Not Specified | Not Inhibited | - | - | Australine shows no significant inhibition. |

| β-Mannosidase | EC 3.2.1.25 | Not Specified | Not Specified | Not Inhibited | - | - | Australine shows no significant inhibition. |

| α-Galactosidase | EC 3.2.1.22 | Not Specified | Not Specified | Not Inhibited | - | - | Australine shows no significant inhibition. |

| β-Galactosidase | EC 3.2.1.23 | Not Specified | Not Specified | Not Inhibited | - | - | Australine shows no significant inhibition. |

Signaling and Metabolic Pathway Alterations

The primary metabolic pathway affected by australine is the N-linked glycoprotein (B1211001) processing pathway within the endoplasmic reticulum (ER). Specifically, australine's inhibition of Glucosidase I disrupts the initial trimming of the oligosaccharide precursor transferred to nascent polypeptides.

N-Linked Glycoprotein Processing Pathway and the Effect of Australine

The following diagram illustrates the early stages of N-linked glycoprotein processing and the specific step inhibited by australine.

Caption: Inhibition of Glucosidase I by Australine in the N-linked glycoprotein processing pathway.

Inhibition of Glucosidase I by australine prevents the removal of the terminal α-1,2-linked glucose residue from the Glc3Man9(GlcNAc)2 oligosaccharide precursor attached to newly synthesized glycoproteins. This blockage leads to the accumulation of glycoproteins with Glc3Man7-9(GlcNAc)2-oligosaccharides, which can disrupt proper protein folding and subsequent trafficking.

Experimental Protocols

The following sections describe generalized methodologies for assessing the enzymatic inhibition profile of compounds like australine.

α-Glucosidase (Amyloglucosidase) Inhibition Assay

This protocol is adapted from standard colorimetric α-glucosidase inhibition assays.

1. Materials and Reagents:

-

α-glucosidase (e.g., from Aspergillus niger)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

Australine (or other test inhibitor)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

-

Sodium carbonate (Na2CO3) solution (e.g., 0.2 M) for stopping the reaction

-

96-well microplate

-

Microplate reader

2. Assay Procedure:

-

Prepare serial dilutions of australine in phosphate buffer.

-

In a 96-well plate, add a defined volume of the α-glucosidase solution to each well.

-

Add the australine dilutions to the respective wells. A control well should contain buffer instead of the inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).

-

Initiate the reaction by adding the pNPG substrate to all wells.

-

Incubate the reaction mixture at the same temperature for a specific duration (e.g., 15-30 minutes).

-

Stop the reaction by adding the sodium carbonate solution. The addition of Na2CO3 increases the pH, which denatures the enzyme and develops the color of the p-nitrophenol product.

-

Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of australine using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the australine concentration.

Determination of Inhibition Type (e.g., Competitive)

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.

1. Experimental Setup:

-

Perform the α-glucosidase inhibition assay as described above.

-

Use a matrix of experimental conditions with several fixed concentrations of australine and a range of varying pNPG substrate concentrations for each inhibitor concentration.

2. Data Analysis:

-

Measure the initial reaction velocity (v) for each combination of substrate and inhibitor concentration.

-

Plot the data using a Lineweaver-Burk plot (1/v vs. 1/[S]) or a Dixon plot (1/v vs. [I]).

-

For competitive inhibition , the Lineweaver-Burk plot will show lines with different slopes that intersect at the same point on the y-axis (1/Vmax). The Dixon plot will show intersecting lines.

The following diagram illustrates a generalized workflow for determining the type of enzyme inhibition.

Caption: Experimental workflow for determining the type of enzyme inhibition.

Glucosidase I Inhibition Assay (Cell-Based)

Assessing the inhibition of glycoprotein processing enzymes like glucosidase I often requires a cell-based assay.

1. Principle: This method relies on metabolic labeling of glycoproteins with a radiolabeled precursor (e.g., [3H]-mannose or [3H]-glucosamine) in cultured cells. The effect of the inhibitor is determined by analyzing the structure of the N-linked oligosaccharides on the newly synthesized glycoproteins.

2. Materials and Reagents:

-

Cultured cells (e.g., MDCK, CHO, or other suitable cell line)

-

Cell culture medium and supplements

-

Australine

-

Radiolabeled precursor (e.g., [2-3H]-mannose)

-

Lysis buffer

-

Endoglycosidase H (Endo H)

-

Bio-Gel P-4 (or similar size-exclusion chromatography medium)

-

Scintillation counter

3. Assay Procedure:

-

Culture cells to a suitable confluency.

-

Pre-incubate the cells with varying concentrations of australine for a defined period (e.g., 1-2 hours).

-

Add the radiolabeled precursor to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for the synthesis of labeled glycoproteins.

-

Wash the cells to remove unincorporated radiolabel and lyse the cells.

-

Precipitate the glycoproteins from the cell lysate (e.g., using trichloroacetic acid).

-

Digest the glycoprotein pellet with Endoglycosidase H to release the N-linked oligosaccharides.

-

Analyze the released oligosaccharides by size-exclusion chromatography (e.g., Bio-Gel P-4).

-

Collect fractions from the chromatography and measure the radioactivity in each fraction using a scintillation counter.

-

In the presence of a glucosidase I inhibitor like australine, a shift in the elution profile of the radiolabeled oligosaccharides will be observed, corresponding to the accumulation of larger, unprocessed Glc3Man7-9(GlcNAc)2 structures.

Conclusion

Australine is a specific and potent competitive inhibitor of amyloglucosidase and a preferential inhibitor of the glycoprotein processing enzyme glucosidase I. Its well-defined, narrow spectrum of activity makes it a valuable tool for studying the roles of these specific enzymes in various biological processes. For professionals in drug development, the specificity of australine offers a potential scaffold for the design of targeted therapeutic agents, for example, in the development of antiviral or anticancer drugs that exploit the host's glycoprotein processing machinery. Further research to precisely quantify the inhibition constants for glucosidase I and II would provide a more complete understanding of its inhibitory profile.

An In-depth Technical Guide to the Pyrrolizidine Alkaloid Australine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Australine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid, stands as a significant natural product with potent biological activities. Isolated from the seeds of the Australian tree Castanospermum australe, its unique structure and inhibitory effects on key enzymes have garnered considerable interest within the scientific community. This technical guide provides a comprehensive overview of the core structure of Australine, detailed experimental protocols for its isolation and characterization, and a summary of its biological activity, with a focus on its role as a glycosidase inhibitor.

Core Structure of Australine

Australine, with the systematic name [(1R,2R,3R,7S,7aR)-3-(hydroxymethyl)-1,2,7-trihydroxypyrrolizidine], possesses a distinctive polyhydroxylated pyrrolizidine core. This structure was elucidated and confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction analysis. The presence of multiple hydroxyl groups and a hydroxymethyl substituent contributes to its specific interactions with biological targets.

Experimental Protocols

Isolation and Purification of Australine from Castanospermum australe

The following protocol is a generalized procedure for the extraction and purification of alkaloids from Castanospermum australe seeds, from which Australine can be isolated.

1. Initial Extraction:

-

Grind the seeds of Castanospermum australe.

-

Extract the ground material with an aqueous ethanol (B145695) solution. While the exact concentration may vary, a 50% aqueous methanol (B129727) solution is effective for similar alkaloids[1].

2. Ion-Exchange Chromatography:

-

Pass the resulting crude extract through a cation exchange column (e.g., Amberlite IR-120B, H+ form)[1]. This step serves to isolate the basic alkaloids.

-

Thoroughly wash the column with deionized water to remove neutral and acidic impurities.

-

Elute the crude alkaloid fraction from the column using a 2 M ammonium (B1175870) hydroxide (B78521) solution[1].

3. Further Purification:

-

Concentrate the crude alkaloid fraction under reduced pressure.

-

Subject the concentrated extract to repeated column chromatography on silica (B1680970) gel or other suitable stationary phases for further purification. The specific solvent system for elution would need to be optimized based on the polarity of Australine and its co-extractants.

Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Australine. Both ¹H and ¹³C NMR are employed to determine the connectivity and stereochemistry of the molecule.

-

Sample Preparation: Dissolve a purified sample of Australine in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment of all proton and carbon signals.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to piece together the molecular structure.

X-ray Crystallography:

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule.

-

Crystallization: Grow single crystals of Australine suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by exposing it to a monochromatic X-ray beam[2].

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson techniques and refined to obtain the final atomic coordinates and molecular geometry[3][4].

Glycosidase Inhibition Assay

The inhibitory activity of Australine against glycosidases, such as amyloglucosidase, can be quantified using a colorimetric assay with a synthetic substrate like p-nitrophenyl-α-D-glucopyranoside (pNPG).

1. Reagents:

-

Amyloglucosidase enzyme solution.

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution.

-

Buffer solution (e.g., 100 mM sodium acetate (B1210297) buffer, pH 4.5)[5].

-

Australine solution of varying concentrations.

-

Stop solution (e.g., 100 mM sodium carbonate).

2. Assay Procedure:

-

Pre-incubate the enzyme solution with different concentrations of Australine (the inhibitor) in the buffer at a constant temperature (e.g., 37°C) for a set period.

-

Initiate the enzymatic reaction by adding the pNPG substrate.

-

Allow the reaction to proceed for a specific time (e.g., 20 minutes) at the same temperature.

-

Terminate the reaction by adding the stop solution, which raises the pH and develops the color of the liberated p-nitrophenol[5].

-

Measure the absorbance of the resulting solution at 400-405 nm using a spectrophotometer[5][6]. The intensity of the yellow color is directly proportional to the amount of p-nitrophenol produced and thus to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of Australine and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Quantitative Data

The biological activity of Australine as a glycosidase inhibitor has been quantified in several studies. A summary of this data is presented in the table below.

| Enzyme | Source Organism/System | Substrate | Inhibition Type | IC₅₀ Value (µM) | Reference |

| Amyloglucosidase | Aspergillus niger | p-Nitrophenyl-α-D-glucoside | Competitive | 5.8 | |

| Glucosidase I | Glycoprotein (B1211001) processing | Endogenous glycoproteins | - | - | |

| A. niger α-glucosidase | Aspergillus niger | Not specified | - | - |

Mandatory Visualizations

Experimental Workflow: Isolation and Structure Elucidation of Australine

Caption: Workflow for the isolation and structural elucidation of Australine.

Signaling Pathway: Inhibition of N-linked Glycoprotein Processing by Australine

Caption: Australine inhibits Glucosidase I in the N-linked glycoprotein processing pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. atbweb.stanford.edu [atbweb.stanford.edu]

- 4. web.mit.edu [web.mit.edu]

- 5. libios.fr [libios.fr]

- 6. Automatic spectrophotometric determination of amyloglucosidase activity using p-nitrophenyl-α-D-glucopyranoside and a flow injection analyser - Analyst (RSC Publishing) [pubs.rsc.org]

Australine's Selective Inhibition of Glucosidase I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Australine, a polyhydroxylated pyrrolizidine (B1209537) alkaloid originally isolated from Castanospermum australe, has been identified as a potent and selective inhibitor of glucosidase I. This enzyme plays a critical role in the initial trimming step of the N-linked glycosylation pathway, a fundamental process for the correct folding and function of many glycoproteins. The selective inhibition of glucosidase I by Australine disrupts this pathway, leading to the accumulation of unprocessed glycoproteins and presenting significant therapeutic potential, particularly in antiviral and anticancer research. This technical guide provides a comprehensive overview of the quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

N-linked glycosylation is a crucial post-translational modification where an oligosaccharide is attached to an asparagine residue of a nascent polypeptide chain. The initial oligosaccharide precursor, Glc₃Man₉(GlcNAc)₂, undergoes a series of trimming and processing steps in the endoplasmic reticulum (ER) and Golgi apparatus. Glucosidase I (E.C. 3.2.1.106) catalyzes the first and rate-limiting step in this processing pathway: the removal of the terminal α-1,2-linked glucose residue.

Inhibition of this enzyme leads to the accumulation of glycoproteins with the unprocessed Glc₃Man₉(GlcNAc)₂ oligosaccharide, which can trigger ER-associated degradation (ERAD) of the misfolded protein and can interfere with the life cycle of enveloped viruses that rely on host cell glycosylation machinery. Australine has emerged as a key chemical tool for studying these processes due to its specific activity against glucosidase I.

Quantitative Inhibitory Data

Australine demonstrates a notable degree of selectivity for α-glucosidases, particularly glucosidase I, over other glycosidases. The following tables summarize the available quantitative data on the inhibitory activity of Australine and its derivatives.

Table 1: Inhibitory Activity of Australine against Various Glycosidases

| Enzyme | Source Organism/Tissue | Inhibition Type | IC₅₀ / Kᵢ Value | Reference |

| Amyloglucosidase (α-glucosidase) | Aspergillus niger | Competitive | 5.8 µM (IC₅₀) | [1] |

| Glucosidase I | Glycoprotein (B1211001) Processing | - | Inhibitor | [1] |

| Glucosidase II | Glycoprotein Processing | Slight Activity | - | [1] |

| β-Glucosidase | - | No Inhibition | - | [1] |

| α-Mannosidase | - | No Inhibition | - | [1] |

| β-Mannosidase | - | No Inhibition | - | [1] |

| α-Galactosidase | - | No Inhibition | - | [1] |

| β-Galactosidase | - | No Inhibition | - | [1] |

Signaling and Processing Pathways